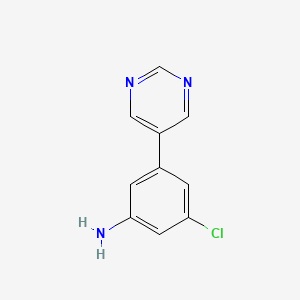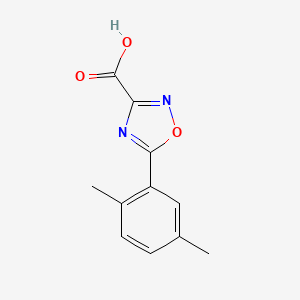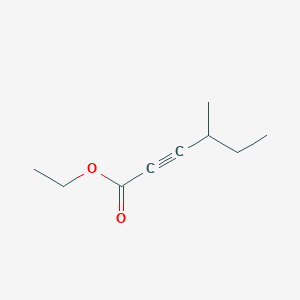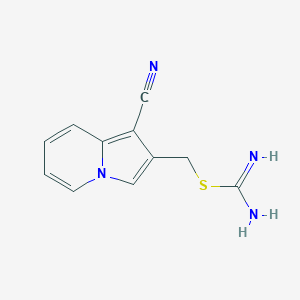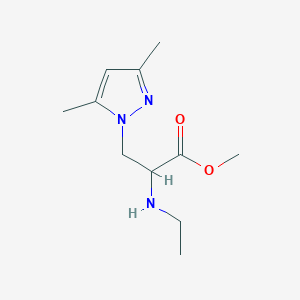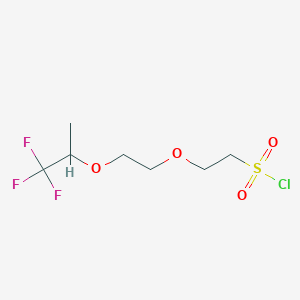
2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst. The resulting intermediate is then treated with thionyl chloride to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: The compound is utilized in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism by which 2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride exerts its effects involves the interaction with nucleophiles, leading to the substitution of the sulfonyl chloride group. This reaction can modify the structure and properties of the target molecules, making it a valuable tool in chemical synthesis and modification .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2-((1,1,1-Trifluoropropan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is unique due to its trifluoropropan-2-yl group, which imparts distinct reactivity and stability. Similar compounds include:
1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: Known for its use in various chemical reactions.
1,1,1-Trifluoropropane-2-ol: Utilized in organic synthesis for introducing trifluoromethyl groups.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C7H12ClF3O4S |
|---|---|
Molecular Weight |
284.68 g/mol |
IUPAC Name |
2-[2-(1,1,1-trifluoropropan-2-yloxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C7H12ClF3O4S/c1-6(7(9,10)11)15-3-2-14-4-5-16(8,12)13/h6H,2-5H2,1H3 |
InChI Key |
OFGVNNMAPHMQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


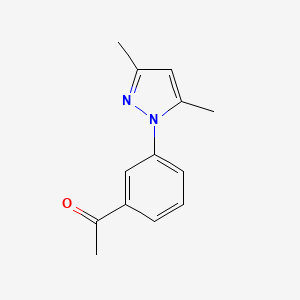
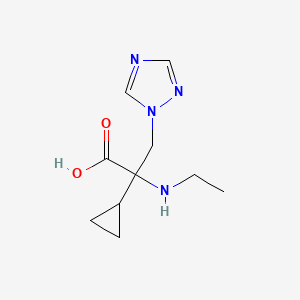
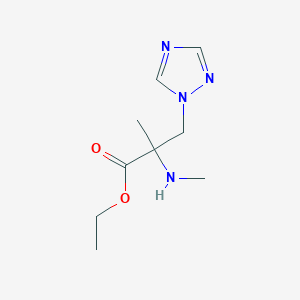
![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13632621.png)
![2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B13632624.png)

